7,3'-Dimethoxyflavone

Beschreibung

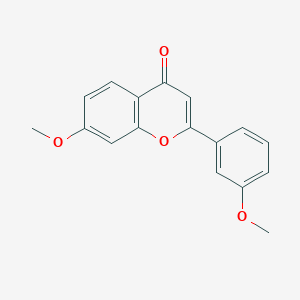

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6802-49-9 |

|---|---|

Molekularformel |

C17H14O4 |

Molekulargewicht |

282.29 g/mol |

IUPAC-Name |

7-methoxy-2-(3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3 |

InChI-Schlüssel |

GUHXVSRRBMHSSC-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |

Andere CAS-Nummern |

6802-49-9 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

7,3'-Dimethoxyflavone chemical properties and structure

An In-Depth Technical Guide to 7,3'-Dimethoxyflavone: Chemical Properties, Synthesis, and Biological Activity

Introduction

7,3'-Dimethoxyflavone (7-methoxy-2-(3-methoxyphenyl)chromen-4-one) is a member of the flavonoid family, a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom.[1] Flavonoids are of significant interest to the scientific community due to their wide array of pharmacological activities. The specific hydroxylation and methoxylation patterns on the flavonoid's core structure are critical determinants of their biological functions, influencing their bioavailability, metabolism, and interaction with cellular targets.[2] 7,3'-Dimethoxyflavone, with methoxy groups at the 7 and 3' positions, exhibits noteworthy potential in the fields of neuroprotection and anti-inflammatory research.[1][3]

This technical guide provides a comprehensive overview of the chemical and physical properties of 7,3'-dimethoxyflavone, a detailed protocol for its chemical synthesis, and an exploration of its biological activities and underlying mechanisms of action. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The foundational structure of 7,3'-dimethoxyflavone is the flavone backbone, which consists of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C). The methoxy group on the A ring is located at position 7, while the B ring is substituted with a methoxy group at the 3' position.

IUPAC Name: 7-methoxy-2-(3-methoxyphenyl)chromen-4-one[4] CAS Number: 6802-49-9[4]

The physicochemical properties of 7,3'-dimethoxyflavone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₄ | [4] |

| Molecular Weight | 282.29 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO and ethanol.[2] | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 7,3'-dimethoxyflavone. These predictions are based on data from structurally similar flavonoids.[5][6]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Position | δ (ppm) |

| 3 | ~6.8 |

| 5 | ~7.9 |

| 6 | ~7.0 |

| 8 | ~7.0 |

| 2' | ~7.5 |

| 4' | ~7.1 |

| 5' | ~7.4 |

| 6' | ~7.5 |

| 7-OCH₃ | ~3.9 |

| 3'-OCH₃ | ~3.9 |

Mass Spectrometry (MS)

The mass spectrum of 7,3'-dimethoxyflavone is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of methoxyflavones, often involving the loss of methyl radicals (•CH₃) and retro-Diels-Alder (RDA) reactions of the C ring.[3][7]

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 283.0965 | Protonated molecule |

| [M+H - •CH₃]⁺ | 268.0730 | Loss of a methyl radical |

| [M+H - CO]⁺ | 255.1016 | Loss of carbon monoxide |

| RDA Fragments | Varies | Resulting from cleavage of the C ring |

Infrared (IR) Spectroscopy

The IR spectrum of 7,3'-dimethoxyflavone is expected to exhibit characteristic absorption bands for its functional groups.[4]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1640 |

| C=C (aromatic) | ~1600, ~1450 |

| C-O-C (ether) | ~1250, ~1050 |

Chemical Synthesis

The synthesis of 7,3'-dimethoxyflavone can be efficiently achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.[3] This approach offers good yields and is a common strategy for the synthesis of various flavonoids.

Caption: Synthetic workflow for 7,3'-dimethoxyflavone.

Experimental Protocol: Synthesis of 7,3'-Dimethoxyflavone

Step 1: Synthesis of 2'-hydroxy-4,3'-dimethoxychalcone

-

Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-4'-methoxyacetophenone in ethanol. In a separate container, prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH).

-

Reaction Initiation: Cool the flask containing the acetophenone solution in an ice bath to 0-5 °C. While stirring, slowly add the KOH solution to the flask.

-

Addition of Aldehyde: Add 1.1 equivalents of 3-methoxybenzaldehyde dropwise to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with 10% hydrochloric acid (HCl) until the pH is acidic. A yellow solid precipitate of the chalcone will form.

-

Purification: Filter the precipitate and wash it thoroughly with cold distilled water to remove inorganic impurities. The crude product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 7,3'-dimethoxyflavone

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2'-hydroxy-4,3'-dimethoxychalcone from Step 1 in dimethyl sulfoxide (DMSO).

-

Oxidative Cyclization: Add a catalytic amount of iodine (I₂) to the solution. Heat the reaction mixture to approximately 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting chalcone is consumed.

-

Work-up: After cooling, pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine. An off-white to pale yellow solid will precipitate.

-

Purification: Filter the solid, wash with water, and dry. The crude 7,3'-dimethoxyflavone can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like methanol.

Biological Activities and Mechanisms of Action

Structurally similar methoxyflavones have demonstrated a range of promising biological activities, including neuroprotective and anti-inflammatory effects.[3] These activities are often attributed to the modulation of key cellular signaling pathways.

Neuroprotective Effects

Methoxyflavones have been shown to possess neuroprotective properties in various experimental models.[8][9] The proposed mechanisms involve interactions with neurotransmitter systems and the reduction of pro-inflammatory markers in the brain.[8]

Caption: Proposed neuroprotective mechanism of 7,3'-dimethoxyflavone.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of 7,3'-dimethoxyflavone against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line (SH-SY5Y).[10]

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare various concentrations of 7,3'-dimethoxyflavone in the cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24 hours.

-

Induction of Neurotoxicity: After the pre-treatment period, remove the compound-containing medium and add fresh medium containing Aβ oligomers at a cytotoxic concentration (e.g., IC₅₀) and incubate for another 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the presence of 7,3'-dimethoxyflavone compared to cells treated with Aβ alone indicates a neuroprotective effect.

Anti-inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12] These pathways are crucial in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

Caption: Anti-inflammatory mechanism via NF-κB and MAPK pathways.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of NF-κB transcriptional activity in response to an inflammatory stimulus.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of 7,3'-dimethoxyflavone or a vehicle control for 1-2 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: After a defined incubation period (e.g., 6-24 hours), lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of luciferase activity in the compound-treated cells compared to the stimulated control. A dose-dependent decrease in luminescence indicates inhibition of the NF-κB pathway.

Conclusion

7,3'-Dimethoxyflavone is a promising flavonoid with significant potential for further investigation in drug discovery and development. Its well-defined chemical structure and feasible synthetic route make it an accessible compound for research. The evidence for its neuroprotective and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrants more in-depth studies to fully elucidate its therapeutic potential. The protocols provided in this guide offer a solid foundation for researchers to explore and validate the biological activities of this intriguing molecule.

References

-

Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro SHSY-5Y analysis. (2023). Universitas Indonesia. Available at: [Link]

-

Miura, K., & Nakatani, N. (1989). Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.). Agricultural and Biological Chemistry, 53(11), 3043-3045. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

-

Kim, M., et al. (2020). Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells. Molecular Medicine Reports, 22(5), 3979-3986. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688672, 7,3'-Dimethoxyflavone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688836, 7,3'-Dimethoxy-3-hydroxyflavone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10359254, 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone. Retrieved from [Link]

-

Semantic Scholar. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of The Korean Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. Retrieved from [Link]

-

Zhao, C., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Current Research in Food Science, 5, 1236-1245. Available at: [Link]

-

Lee, S. H., et al. (2012). 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. Clinical and Experimental Immunology, 168(1), 90-100. Available at: [Link]

-

Uddin, M. S., et al. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules, 26(24), 7676. Available at: [Link]

-

DiVA portal. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

ResearchGate. (n.d.). a. FTIR spectrum of 7-hydroxy-3',4'-dimethoxyisoflavone b. FTIR... Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 3′,4′,5-trihydroxy-3,7-dimethoxyflavone, C17H14O7. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. Retrieved from [Link]

-

El-Gamal, A., et al. (2024). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. Available at: [Link]

-

El-Gamal, A., et al. (2024). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. Available at: [Link]

-

National Institutes of Health. (n.d.). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]

Sources

- 1. 7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jppres.com [jppres.com]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]

- 11. Frontiers | Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells [frontiersin.org]

- 12. scholar.ui.ac.id [scholar.ui.ac.id]

7,3'-Dimethoxyflavone: A Technical Guide to Natural Sources and Isolation

This guide provides an in-depth technical overview of 7,3'-dimethoxyflavone, a methoxylated flavonoid of interest to researchers and drug development professionals. While direct literature confirming the isolation of 7,3'-dimethoxyflavone from a specific natural source is limited, this document synthesizes information on closely related compounds and established phytochemical techniques to offer a robust framework for its prospective sourcing and purification. We will delve into the probable botanical origins, a comprehensive methodology for its isolation and characterization, and insights into the potential biological significance of this class of molecules.

Part 1: Unveiling the Botanical Landscape: Probable Natural Sources

Methoxylated flavonoids are widely distributed in the plant kingdom, often contributing to the plant's defense mechanisms and pigmentation. While a definitive paper detailing the isolation of 7,3'-dimethoxyflavone remains to be broadly cited, phytochemical investigations of certain plant families suggest potential sources.

The Asteraceae family, and specifically the genus Chromolaena (formerly Eupatorium), is a promising candidate. Chromolaena odorata, a perennial shrub, is known to be rich in a variety of flavonoids.[1][2] Phytochemical screenings of C. odorata have consistently revealed the presence of a diverse array of flavonoids, making it a logical starting point for the targeted isolation of 7,3'-dimethoxyflavone.[3][4] The genus is recognized for producing cytotoxic flavones, indicating a potential for discovering bioactive compounds like the one .[5]

Another area of interest lies within the plant families known for producing a wide array of polymethoxyflavones (PMFs), such as Citrus species and Kaempferia parviflora.[6] While these are rich sources of other methoxylated flavonoids, further investigation is required to confirm the presence of the 7,3'-dimethoxy isomer.

Part 2: From Plant Matrix to Purified Compound: A Generalizable Isolation and Purification Workflow

The isolation of 7,3'-dimethoxyflavone from a plant matrix necessitates a multi-step approach designed to separate it from a complex mixture of other phytochemicals. The following protocol is a generalized yet detailed workflow based on established methods for flavonoid isolation.

Diagram of the General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and purification of 7,3'-dimethoxyflavone.

Experimental Protocol: Step-by-Step Methodology

1. Plant Material Preparation and Extraction:

-

Objective: To extract a broad range of secondary metabolites, including flavonoids, from the plant material.

-

Procedure:

-

Collect fresh aerial parts (leaves and stems) of the candidate plant (e.g., Chromolaena odorata).

-

Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried material into a fine powder to increase the surface area for solvent extraction.

-

Perform exhaustive extraction of the powdered material using a Soxhlet apparatus with a polar solvent such as methanol or ethanol. Alternatively, maceration with intermittent shaking at room temperature can be employed.

-

2. Solvent Partitioning:

-

Objective: To separate compounds based on their polarity, thereby enriching the flavonoid content in a specific fraction.

-

Procedure:

-

Concentrate the crude methanolic or ethanolic extract under reduced pressure using a rotary evaporator.

-

Suspend the resulting residue in a water-methanol mixture.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate. Flavonoids, including dimethoxyflavones, are expected to partition into the ethyl acetate fraction.

-

3. Column Chromatography:

-

Objective: To perform a preliminary separation of the compounds in the enriched fraction based on their affinity for the stationary phase.

-

Procedure:

-

Concentrate the ethyl acetate fraction to dryness.

-

Adsorb the residue onto a small amount of silica gel (60-120 mesh).

-

Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

-

100% n-hexane

-

n-hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, etc.)

-

-

Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

-

Combine fractions with similar TLC profiles.

-

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Objective: To achieve high-resolution purification of the target compound from the semi-purified fractions.

-

Procedure:

-

Dissolve the combined, semi-purified fractions containing the compound of interest in a suitable solvent (e.g., methanol).

-

Perform preparative HPLC using a C18 column.

-

Employ a gradient elution system, typically with a mobile phase consisting of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for flavonoids (e.g., 254 nm, 280 nm, or 340 nm).

-

Collect the peak corresponding to the retention time of 7,3'-dimethoxyflavone.

-

5. Crystallization:

-

Objective: To obtain the purified compound in a crystalline form, which is often a sign of high purity.

-

Procedure:

-

Concentrate the HPLC fraction containing the pure compound.

-

Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol or acetone).

-

Allow the solution to cool slowly to induce crystallization. If necessary, add a non-solvent (a solvent in which the compound is poorly soluble) dropwise to promote precipitation.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Part 3: Structural Elucidation and Characterization

The identity and purity of the isolated 7,3'-dimethoxyflavone must be confirmed using a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₄ | [7] |

| Molecular Weight | 282.29 g/mol | [7] |

| Appearance | Expected to be a crystalline solid | General Flavonoid Chemistry |

| IUPAC Name | 7-methoxy-2-(3-methoxyphenyl)chromen-4-one | [7] |

| CAS Number | 6802-49-9 | [7] |

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a C18 column with a diode-array detector (DAD) should show a single, sharp peak, confirming the purity of the isolated compound. The UV spectrum will typically show two major absorption bands characteristic of the flavone skeleton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of flavonoids.

-

Expected [M+H]⁺ ion: m/z 283.0965[7]

-

Fragmentation Pattern: Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, including the loss of methyl groups and retro-Diels-Alder (rDA) fragmentation of the C-ring, which can help in confirming the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound. The chemical shifts and coupling constants of the protons and carbons will confirm the substitution pattern of the methoxy groups on the flavone backbone. While a full spectral assignment requires the actual isolated compound, related structures such as 7,3'-dimethoxy-3-hydroxyflavone show characteristic signals that can be used for comparison.[8][9]

Diagram of the Characterization Workflow

Caption: Workflow for the structural characterization of 7,3'-dimethoxyflavone.

Part 4: Field-Proven Insights and Biological Potential

While the biological activities of 7,3'-dimethoxyflavone itself are not extensively documented, the activities of structurally similar dimethoxyflavones provide valuable insights into its potential therapeutic applications.

For instance, the related compound 7,4'-dimethoxy-3-hydroxyflavone has been identified as a protease-activated receptor 4 (PAR4) antagonist with antithrombotic activity.[10] This suggests that 7,3'-dimethoxyflavone could also possess antiplatelet and anticoagulant properties, making it a candidate for research in cardiovascular diseases.

Furthermore, methoxylated flavonoids are known to be metabolized by human cytochrome P450 enzymes, which can alter their biological activities.[6] The specific positioning of the methoxy groups on the flavonoid scaffold plays a crucial role in their interaction with biological targets. Various flavones have been evaluated for a range of biological activities, including anti-α-amylase, anti-acetylcholinesterase, and anticancer effects.[11] The presence of methoxy groups can enhance the lipophilicity of the flavonoid, potentially improving its bioavailability and cellular uptake.

The study of 7,3'-dimethoxyflavone and its isomers is a promising area of research for the discovery of new therapeutic agents. Its structural similarity to other bioactive flavonoids warrants further investigation into its pharmacological profile.

References

-

Putri, D. A., & Fatmawati, S. (2019). A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves. Evidence-Based Complementary and Alternative Medicine, 2019, 1453612. [Link]

- Prasad, S., Narayana, K., & Jayakumar, K. (2005). Phytochemical Analysis of Toxic Plant Chromolaena odorata (Eupatorium odoratum). Journal of the Indian Society of Toxicology, 1(1), 29-31.

-

PubChem. (n.d.). 7,3'-Dimethoxy-3-hydroxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

Phytochemical and Pharmacological activities of Eupatorium odoratum L. - RJPT. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 7,3'-Dimethoxy-3-hydroxyflavone, trifluoroacetate. John Wiley & Sons, Inc. Retrieved from [Link]

- Phytochemical screening study in different parts of Chromolaena odorata by LC MS method and related parameters. (2022). International Journal of Science and Research Archive, 07(02), 128–140.

- Phytochemical screening, proximate analysis and Chromatographic analysis of methanol leaf extract of Chromolaena odorata (L.) M.King & H.Rob. (Asteraceae). (n.d.).

-

PubChem. (n.d.). 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

- Emani, L., Ravada, S., Meka, B., Garaga, M., & Golakoti, T. (2015). A New Flavanone from the Leaves of Chromolaena odorata.

- Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity. (n.d.). MDPI.

- Phytochemical Screening of 'Chromolaena odorata'. (n.d.). TKM College of Arts & Science Library.

- Al-Warhi, T., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(6), 2419.

- Chiang, T.-H., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology, 202, 115152.

- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. PharmacologyOnLine, 3, 444-452.

- Walle, T. (2009). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 39(1), 15-22.

- Supplementary Material. (n.d.). The Royal Society of Chemistry.

- Dimethoxy-3-hydroxyflavone in Drug Discovery: Detailed Application Notes and Protocols. (n.d.). Benchchem.

- Kupchan, S. M., et al. (1969). Tumor inhibitors. 33. Cytotoxic flavones from eupatorium species. Tetrahedron, 25(8), 1603-1615.

-

PubChem. (n.d.). 7,3'-Dimethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

- Hu, Y., et al. (2023). Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones. Molecules, 28(13), 5107.

- Hu, Y., et al. (2023). Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones. Molecules, 28(13), 5107.

- Azuma, T., et al. (2008). Cytotoxic Effects of Polymethoxyflavones Isolated from Kaempferia parviflora.

Sources

- 1. jistox.in [jistox.in]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. wapcpjournal.org.ng [wapcpjournal.org.ng]

- 5. Tumor inhibitors. 33. Cytotoxic flavones from eupatorium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7,3'-Dimethoxyflavone | C17H14O4 | CID 688672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7,3'-Dimethoxyflavone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7,3'-Dimethoxyflavone, a member of the methoxyflavone subclass of flavonoids, has emerged as a molecule of significant interest within the scientific community. Exhibiting a range of bioactive properties, its therapeutic potential is being explored across multiple disciplines, including oncology, neuropharmacology, and immunology. This technical guide provides a comprehensive overview of the current understanding of 7,3'-dimethoxyflavone's mechanism of action. By synthesizing data from direct studies and drawing logical inferences from structurally analogous compounds, we will delve into its molecular targets and the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering in-depth scientific insights and detailed experimental methodologies to facilitate further investigation into this promising compound.

Introduction: The Therapeutic Promise of Methoxyflavones

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their health-promoting properties. Among these, methoxyflavones, characterized by the presence of one or more methoxy groups on the flavone backbone, have garnered particular attention. The methylation of hydroxyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids, often leading to increased metabolic stability and enhanced oral bioavailability. 7,3'-Dimethoxyflavone (Figure 1) is a prime example of such a molecule, with its unique substitution pattern conferring a distinct biological activity profile. This guide will elucidate the current understanding of its multifaceted mechanism of action.

Figure 1: Chemical structure and properties of 7,3'-Dimethoxyflavone.

Anti-Inflammatory Mechanisms: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological driver of numerous diseases. Evidence suggests that 7,3'-dimethoxyflavone and its analogs possess potent anti-inflammatory properties, primarily through the modulation of key signaling pathways that govern the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Studies on structurally similar flavonoids strongly indicate that 7,3'-dimethoxyflavone likely interferes with this pathway. For instance, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to block the LPS-induced translocation of NF-κB[1][2]. This inhibition is thought to prevent the transcription of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Caption: Putative mechanism of NF-κB pathway inhibition by 7,3'-Dimethoxyflavone.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. It comprises several kinases, including ERK, JNK, and p38, which, upon activation, can lead to the expression of inflammatory mediators. Research on related flavonoids, such as 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, demonstrates an inhibitory effect on the phosphorylation of MAP kinases[1][2]. By preventing the activation of these kinases, 7,3'-dimethoxyflavone can further suppress the inflammatory response.

Quantitative Data on Anti-Inflammatory Activity (from related compounds)

| Compound | Target | IC50 Value | Cell Line | Reference |

| 4'-bromo-5,6,7-trimethoxyflavone | NO Production | 14.22 ± 1.25 µM | RAW 264.7 | [3] |

| 4'-bromo-5,6,7-trimethoxyflavone | PGE2 Production | 10.98 ± 6.25 µM | RAW 264.7 | [3] |

| 7,3´,4´-trihydroxyflavone | NO Suppression | 26.7 µM (2D) | RAW 264.7 | [4] |

| 7,4'-Dihydroxyflavone | COX-2 | 1.4 µM | NCI-H292 | [5] |

Neuroprotective Mechanisms: Safeguarding Neuronal Health

The neuroprotective effects of flavonoids are a rapidly growing area of research. 7,3'-Dimethoxyflavone and its congeners appear to exert their neuroprotective actions through multiple mechanisms, including the modulation of neurotransmitter receptors and the inhibition of neuronal death pathways.

Modulation of GABAergic and Glutamatergic Systems

The balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission is critical for normal brain function.

-

GABAA Receptor Modulation: Several flavonoids have been shown to act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effects of GABA. This action is similar to that of benzodiazepines, though often with a different binding site and pharmacological profile[6][7]. For example, 7,4-dimethoxyflavone has been demonstrated to enhance GABA-induced currents in recombinant human GABAA receptors[8]. This suggests that 7,3'-dimethoxyflavone may also possess anxiolytic and sedative properties through its interaction with the GABAergic system.

-

NMDA Receptor Modulation: Overactivation of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor, is implicated in excitotoxicity and neuronal cell death in various neurological disorders. The neuroprotective effects of 3',4'-dimethoxyflavone against NMDA-induced cell death in cortical neurons suggest a potential role for dimethoxyflavones in mitigating excitotoxicity[9].

Caption: Putative modulation of GABA-A and NMDA receptors by 7,3'-Dimethoxyflavone.

Anticancer Potential: Targeting Hallmarks of Cancer

The anticancer properties of flavonoids are well-documented, and 7,3'-dimethoxyflavone is no exception. Its potential as an anticancer agent appears to stem from its ability to induce apoptosis, inhibit cell proliferation, and potentially modulate hormone synthesis.

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Studies on related hydroxy- and methoxy-flavonoids in human breast cancer cells (MCF-7) have shown that these compounds can induce apoptosis, as evidenced by cell shrinkage, chromatin condensation, and DNA fragmentation[10][11][12][13]. The proposed mechanism involves the modulation of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases[10][12].

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. Several flavonoids have been identified as aromatase inhibitors[14][15][16]. While direct data for 7,3'-dimethoxyflavone is limited, a study on methylated flavones showed that 7-methoxyflavone and 7,4'-dimethoxyflavone were equipotent to their unmethylated analogs with IC50 values in the low micromolar range[1]. This suggests that 7,3'-dimethoxyflavone may also possess aromatase inhibitory activity.

Quantitative Data on Anticancer Activity (from related compounds)

| Compound | Activity | IC50 Value | Cell Line | Reference |

| 4',7-dimethoxyflavanone | Antiproliferative | 115.62 µM | MCF-7 | [17] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Cytotoxicity | 3.71 µM | MCF-7 | |

| 7-methoxyflavone | Aromatase Inhibition | 1.9 µM | Recombinant CYP19 | [1] |

| 7,4′-dimethoxyflavone | Aromatase Inhibition | 9.0 µM | Recombinant CYP19 | [1] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the investigation of 7,3'-dimethoxyflavone's mechanism of action.

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

-

Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

-

Compound Treatment:

-

Pre-treat the transfected cells with various concentrations of 7,3'-dimethoxyflavone or vehicle control for a defined period.

-

-

Stimulation:

-

Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., TNF-α or LPS).

-

-

Cell Lysis:

-

After a defined incubation period, lyse the cells to release the luciferase enzyme.

-

-

Luciferase Assay:

-

Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of luciferase activity in the compound-treated cells compared to the stimulated control.

-

Western Blot for MAPK Phosphorylation

This technique is used to detect changes in the phosphorylation status of MAPK proteins.

-

Cell Culture and Treatment:

-

Culture cells (e.g., RAW 264.7 macrophages) and treat with 7,3'-dimethoxyflavone at various concentrations, followed by stimulation with an appropriate agonist (e.g., LPS).

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Aromatase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.

-

Assay Preparation:

-

Use a commercially available aromatase inhibitor screening kit.

-

Prepare serial dilutions of 7,3'-dimethoxyflavone and a positive control (e.g., letrozole).

-

-

Enzyme Reaction:

-

In a 96-well plate, add recombinant human aromatase enzyme to wells containing the test compounds or controls.

-

Incubate at 37°C for a short period.

-

Initiate the reaction by adding a fluorogenic aromatase substrate and NADP+.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Directions

7,3'-Dimethoxyflavone is a promising bioactive molecule with a multifaceted mechanism of action that encompasses anti-inflammatory, neuroprotective, and potential anticancer activities. The core of its action appears to lie in its ability to modulate key signaling pathways such as NF-κB and MAPK, and to interact with important molecular targets including GABAA receptors and potentially aromatase.

While the existing body of research, largely on structurally related compounds, provides a strong foundation for understanding its therapeutic potential, further investigation is warranted. Future studies should focus on:

-

Direct Quantification: Determining the specific IC50 and EC50 values of 7,3'-dimethoxyflavone across a range of targets and cell-based assays.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of 7,3'-dimethoxyflavone in relevant animal models of inflammatory diseases, neurodegenerative disorders, and cancer.

-

Pharmacokinetic and Safety Profiling: Thoroughly characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of 7,3'-dimethoxyflavone to assess its drug-like properties.

The continued exploration of 7,3'-dimethoxyflavone holds significant promise for the development of novel therapeutics for a variety of human diseases.

References

-

Walle, T., & Walle, U. K. (2007). Aromatase inhibition by bioavailable methylated flavones. Journal of Steroid Biochemistry and Molecular Biology, 107(1-2), 118-121. [Link]

-

Lin, C. M., et al. (2010). 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway. Molecular Carcinogenesis, 49(5), 464-475. [Link]

-

Kim, J. H., et al. (2012). Effects of 4',7-dimethoxyflavanone on cell cycle arrest and apoptosis in human breast cancer MCF-7 cells. Food and Chemical Toxicology, 50(5), 1469-1474. [Link]

-

Kao, Y. C., et al. (1998). Molecular basis of the structure-function relationships of flavonoids as inhibitors of aromatase. Environmental Health Perspectives, 106(2), 85-91. [Link]

-

Le Bail, J. C., et al. (1998). Flavonoid inhibition of aromatase enzyme activity in human preadipocytes. Life Sciences, 63(17), 1491-1501. [Link]

-

Fatokun, A. A., et al. (2014). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 171(14), 3466-3478. [Link]

-

Kao, Y. C., et al. (1996). Aromatase inhibition by flavonoids. Journal of Steroid Biochemistry and Molecular Biology, 58(5-6), 467-473. [Link]

-

Sivanantham, A., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(15), 5824. [Link]

-

Li, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. International Journal of Molecular Sciences, 24(2), 1583. [Link]

-

Lee, Y. G., et al. (2011). 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages. Bioorganic & Medicinal Chemistry Letters, 21(22), 6757-6760. [Link]

-

Johnston, G. A. (2005). Flavonoid modulation of GABAA receptors. British Journal of Pharmacology, 145(7), 841-842. [Link]

-

Wang, S. H., et al. (2016). The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. Molecules, 21(2), 136. [Link]

-

Arul, D., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Journal of Receptors and Signal Transduction, 38(3), 179-190. [Link]

-

ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...) cell line. [Link]

-

Arul, D., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. ResearchGate. [Link]

-

Elmann, A., et al. (2017). 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC Complementary and Alternative Medicine, 17(1), 332. [Link]

-

Kim, H., et al. (2021). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients, 13(11), 3848. [Link]

-

Johnston, G. A. (2015). Flavonoid actions on receptors for the inhibitory neurotransmitter GABA. Journal of the Royal Society of Western Australia, 98(1), 33-37. [Link]

-

Jones, M. V., et al. (2001). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 21(1), 1-10. [Link]

-

Ghansah, E., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific Reports, 7(1), 6338. [Link]

-

Caring Sunshine. (n.d.). Relationship: GABA and 7,4-Dimethoxyflavone. [Link]

-

Ghansah, E., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PubMed, 28740086. [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). Molecular Neurobiology. [Link]

-

Avoli, M., & Oblitas, A. Y. (2014). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current Neuropharmacology, 12(1), 1-13. [Link]

-

Kim, J. M., et al. (2008). 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. FEMS Immunology & Medical Microbiology, 54(1), 68-76. [Link]

-

Yenjai, C., et al. (2009). Amino and nitro derivatives of 5,7-dimethoxyflavone from Kaempferia parviflora and cytotoxicity against KB cell line. Archives of Pharmacal Research, 32(9), 1185-1189. [Link]

-

Shrestha, P., et al. (2021). Cell-type specific modulation of NMDA receptors triggers antidepressant actions. Molecular Psychiatry, 26(9), 5084-5097. [Link]

-

Di Domizio, A., et al. (2023). Natural aminosterols inhibit NMDA receptors with low nanomolar potency. The FEBS Journal. [Link]

-

ResearchGate. (n.d.). D1 receptor modulation of non-NMDA responses in PFC neurons. (A).... [Link]

-

Hinton, T., & Johnston, G. A. (2017). Flavonoid Actions on Receptors for the Inhibitory Neurotransmitter GABA. IntechOpen. [Link]

Sources

- 1. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 7,4'-Dihydroxyflavone | COX | NOD | CCR | NF-κB | HDAC | TargetMol [targetmol.com]

- 6. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 4',7-dimethoxyflavanone on cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7,3'-Dimethoxyflavone: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

7,3'-Dimethoxyflavone is a flavonoid, a class of secondary metabolites found throughout the plant kingdom.[1] Flavonoids are of significant interest in the scientific community due to their diverse and potent biological activities. 7,3'-Dimethoxyflavone, with the chemical formula C₁₇H₁₄O₄, is characterized by methoxy groups at the 7 and 3' positions of the flavone backbone.[2] While not as extensively studied as some other flavonoids, it holds potential for pharmacological applications due to its structural similarity to other biologically active methoxyflavones.

The discovery of polymethoxyflavones (PMFs) like 7,3'-dimethoxyflavone is tied to the broader exploration of natural products.[3] These compounds are often isolated from plant sources, particularly from the leaves and stems, where they are believed to play a role in the plant's defense mechanisms against pathogens.[1] While specific, high-yield natural sources for 7,3'-dimethoxyflavone are not extensively documented in readily available literature, related methoxylated flavonoids are commonly found in citrus fruits and other plants.[4][5] The isolation of such compounds typically involves extraction with organic solvents followed by chromatographic separation.[6][7]

Chemical Synthesis of 7,3'-Dimethoxyflavone

The chemical synthesis of 7,3'-dimethoxyflavone can be achieved through several established methods for flavone synthesis. A common and reliable approach is the Algar-Flynn-Oyamada (AFO) reaction or a variation thereof, which involves the oxidative cyclization of a chalcone precursor. The following is a proposed synthetic route, with explanations for the experimental choices.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 7,3'-dimethoxyflavone (1) leads back to a chalcone intermediate (2), which in turn can be synthesized from commercially available 2'-hydroxy-4'-methoxyacetophenone (3) and 3-methoxybenzaldehyde (4).

Proposed Synthetic Workflow

Herein, we describe a two-step synthesis of 7,3'-dimethoxyflavone.

Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-4',3-dimethoxychalcone (2)

This reaction builds the carbon skeleton of the chalcone.

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones from an aldehyde and a ketone in the presence of a base. The use of a strong base like potassium hydroxide deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

-

Protocol:

-

Dissolve 2'-hydroxy-4'-methoxyacetophenone (3) (1 equivalent) and 3-methoxybenzaldehyde (4) (1.1 equivalents) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of potassium hydroxide (40-50%) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

-

The precipitated chalcone (2) is then filtered, washed with cold water until neutral, and dried.

-

Recrystallization from ethanol can be performed for further purification.

-

Step 2: Oxidative Cyclization to form 7,3'-Dimethoxyflavone (1)

This step forms the heterocyclic pyran ring of the flavone.

-

Rationale: The Algar-Flynn-Oyamada (AFO) reaction is a classic method for the synthesis of flavonols from chalcones. A variation of this reaction using iodine in dimethyl sulfoxide (DMSO) provides a good yield for the synthesis of flavones.[8] DMSO acts as both the solvent and the oxidant in this reaction.

-

Protocol:

-

Dissolve the synthesized chalcone (2) (1 equivalent) in DMSO.

-

Add a catalytic amount of iodine (I₂).

-

Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of cold water.

-

The precipitated crude 7,3'-dimethoxyflavone (1) is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

-

Visualizing the Synthesis

Caption: Synthetic route to 7,3'-Dimethoxyflavone.

Characterization

Thorough characterization of the synthesized 7,3'-dimethoxyflavone is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Expected Analytical Data

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol [2] |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Not readily available in the searched literature. Would be determined experimentally. |

| ¹H NMR (Predicted) | Signals corresponding to aromatic protons and methoxy groups. A singlet for the C3-H, and distinct signals for the A and B ring protons. |

| ¹³C NMR (Predicted) | Signals for the carbonyl carbon (C4), aromatic carbons, and methoxy carbons. |

| Mass Spec (EI-MS) | m/z 282 [M]⁺, with fragmentation patterns characteristic of the flavone core. |

Potential Biological Activities and Mechanism of Action

While specific studies on 7,3'-dimethoxyflavone are limited, the biological activities of structurally similar methoxyflavones can provide insights into its potential therapeutic applications. Methoxyflavones are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[3]

Anti-inflammatory and Neuroprotective Effects

Many flavonoids exhibit anti-inflammatory activity by modulating key signaling pathways such as NF-κB and MAPK.[9] These pathways are crucial in the production of pro-inflammatory mediators. The methoxy groups can enhance the bioavailability of flavonoids, potentially increasing their in vivo efficacy. Research on related compounds suggests that 7,3'-dimethoxyflavone could have neuroprotective properties.[1]

Anticancer Potential

Several methoxylated flavonoids have been shown to inhibit the proliferation of cancer cells.[10] The mechanisms often involve cell cycle arrest and induction of apoptosis. Furthermore, some flavonoids can modulate the activity of drug-metabolizing enzymes and efflux pumps, which can be beneficial in overcoming multidrug resistance in cancer therapy.[10]

Hypothetical Signaling Pathway

Based on the known activities of similar flavonoids, a hypothetical mechanism of action for 7,3'-dimethoxyflavone could involve the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by 7,3'-Dimethoxyflavone.

Conclusion

7,3'-Dimethoxyflavone is a polymethoxylated flavonoid with potential for further scientific investigation. While its natural abundance and specific biological activities are not yet fully elucidated, established synthetic routes provide a clear path for obtaining this compound for research purposes. The insights gained from structurally related flavonoids suggest that 7,3'-dimethoxyflavone may possess valuable anti-inflammatory, neuroprotective, and anticancer properties. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule. Further in-depth studies are warranted to fully understand its pharmacological profile and potential applications in drug discovery and development.

References

Sources

- 1. biosynth.com [biosynth.com]

- 2. 7,3'-Dimethoxyflavone | C17H14O4 | CID 688672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcogj.com [phcogj.com]

- 8. researchgate.net [researchgate.net]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 7,3'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 7,3'-dimethoxyflavone (IUPAC name: 7-methoxy-2-(3-methoxyphenyl)chromen-4-one), a significant member of the flavonoid family. Understanding the spectroscopic signature of this compound is fundamental for its identification, characterization, and quality control in research and development. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to offer a complete analytical profile.

Molecular Structure and Spectroscopic Correlation

The structural features of 7,3'-dimethoxyflavone, including its flavone backbone and the specific placement of its two methoxy groups, give rise to a unique spectroscopic fingerprint. The chromen-4-one (A and C rings) and the 3'-methoxyphenyl (B ring) moieties each contribute distinct signals in the various spectroscopic techniques employed for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 7,3'-dimethoxyflavone, both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of 7,3'-dimethoxyflavone is expected to exhibit distinct signals for the aromatic protons on the A, B, and C rings, as well as the protons of the two methoxy groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 | s | - |

| H-5 | ~7.9 | d | ~8.8 |

| H-6 | ~7.0 | dd | ~8.8, 2.4 |

| H-8 | ~6.9 | d | ~2.4 |

| H-2' | ~7.5 | t | ~2.0 |

| H-4' | ~7.1 | ddd | ~8.0, 2.0, 1.0 |

| H-5' | ~7.4 | t | ~8.0 |

| H-6' | ~7.4 | dt | ~8.0, 1.0 |

| 7-OCH₃ | ~3.9 | s | - |

| 3'-OCH₃ | ~3.9 | s | - |

Note: Predicted data is based on the analysis of similar flavonoid structures. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~107 |

| C-4 | ~177 |

| C-4a | ~114 |

| C-5 | ~127 |

| C-6 | ~114 |

| C-7 | ~165 |

| C-8 | ~100 |

| C-8a | ~158 |

| C-1' | ~132 |

| C-2' | ~113 |

| C-3' | ~160 |

| C-4' | ~116 |

| C-5' | ~130 |

| C-6' | ~120 |

| 7-OCH₃ | ~56 |

| 3'-OCH₃ | ~56 |

Note: Predicted data is based on the analysis of similar flavonoid structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7,3'-dimethoxyflavone is characterized by absorption bands corresponding to its carbonyl group, aromatic rings, and ether linkages.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1640 | Strong | C=O (carbonyl) stretching of the γ-pyrone ring |

| ~1605, ~1500, ~1450 | Medium-Strong | C=C aromatic ring stretching vibrations |

| ~1250, ~1030 | Strong | C-O (ether) stretching of the methoxy groups |

| ~3050 | Medium | C-H aromatic stretching |

| ~2950, ~2850 | Medium | C-H aliphatic stretching of the methoxy groups |

| ~850-750 | Strong | C-H out-of-plane bending of the aromatic rings |

Note: The IR data is based on typical values for flavones and the information available in the PubChem database for 7,3'-dimethoxyflavone[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For 7,3'-dimethoxyflavone (Molecular Formula: C₁₇H₁₄O₄, Molecular Weight: 282.29 g/mol ), high-resolution mass spectrometry (HRMS) is expected to show a protonated molecule [M+H]⁺ at an m/z of approximately 283.0965[2].

The fragmentation pattern in tandem mass spectrometry (MS/MS) of flavonoids is often characterized by the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. Additionally, the loss of small neutral molecules such as carbon monoxide (CO) and methyl radicals (•CH₃) from the methoxy groups is a common fragmentation pathway for this class of compounds[2].

Expected Fragmentation:

-

[M+H]⁺ : m/z ~283.0965

-

[M+H - •CH₃]⁺ : Loss of a methyl radical from one of the methoxy groups.

-

[M+H - CO]⁺ : Loss of carbon monoxide from the γ-pyrone ring.

-

Further fragmentations involving the RDA reaction and additional losses of small molecules.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate characterization of 7,3'-dimethoxyflavone. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 7,3'-dimethoxyflavone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of 7,3'-dimethoxyflavone in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the full scan mass spectrum to determine the molecular ion peak. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis : Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Propose a fragmentation pathway consistent with the observed data and the structure of the molecule.

Visualization of Methodologies

General Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 7,3'-dimethoxyflavone.

Relationship between Structure and Spectroscopic Data

Caption: Correlation of molecular structure with key spectroscopic data.

References

-

PubChem. (n.d.). 7,3'-Dimethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

- Miura, K., & Nakatani, N. (1989). Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.). Agricultural and Biological Chemistry, 53(11), 3043-3045.

Sources

An In-depth Technical Guide to 7,3'-Dimethoxyflavone: Synthesis, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Foreword

7,3'-Dimethoxyflavone, a member of the flavonoid family, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and known biological effects, with a particular focus on its anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and related methoxylated flavonoids.

Core Molecular Profile

7,3'-Dimethoxyflavone is a naturally occurring or synthetic flavonoid characterized by the presence of two methoxy groups at the 7 and 3' positions of the flavone backbone.

| Property | Value | Source |

| CAS Number | 6802-49-9 | [1] |

| Molecular Formula | C₁₇H₁₄O₄ | [1] |

| Molecular Weight | 282.29 g/mol | [1] |

| IUPAC Name | 7-methoxy-2-(3-methoxyphenyl)chromen-4-one | [1] |

Synthesis of 7,3'-Dimethoxyflavone

The synthesis of 7,3'-Dimethoxyflavone can be achieved through several established methods for flavone synthesis. A common and effective approach involves the Baker-Venkataraman rearrangement, which proceeds via the formation of a 1,3-diketone intermediate followed by acid-catalyzed cyclization.

Synthetic Workflow: Baker-Venkataraman Rearrangement

The following diagram outlines the general workflow for the synthesis of 7,3'-Dimethoxyflavone using the Baker-Venkataraman rearrangement.

Caption: Synthetic workflow for 7,3'-Dimethoxyflavone via Baker-Venkataraman rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of 2'-((3-methoxybenzoyl)oxy)-4'-methoxyacetophenone (Ester Intermediate)

-

To a solution of 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) in anhydrous pyridine, add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione (Diketone Intermediate)

-

Dissolve the ester intermediate from Step 1 in anhydrous pyridine.

-

Add powdered potassium hydroxide (3-4 equivalents) and stir the mixture at room temperature for 2-3 hours.

-

Acidify the reaction mixture with dilute acetic acid or HCl.

-

The precipitated 1,3-diketone is filtered, washed with water, and dried.

Step 3: Synthesis of 7,3'-Dimethoxyflavone

-

Reflux the 1,3-diketone intermediate from Step 2 in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-water.

-

The precipitated 7,3'-Dimethoxyflavone is filtered, washed with water until neutral, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure flavone.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features (in CDCl₃, δ in ppm):

-

Aromatic Protons (Ring A): Signals corresponding to H-5, H-6, and H-8. The H-5 proton is expected to be the most downfield of the A-ring protons.

-

Aromatic Protons (Ring B): Signals for H-2', H-4', H-5', and H-6'.

-

H-3 Proton: A singlet in the range of 6.5-7.0 ppm.

-

Methoxy Protons: Two distinct singlets around 3.8-4.0 ppm, each integrating to 3H.

Expected ¹³C NMR Spectral Features (in CDCl₃, δ in ppm):

-

Carbonyl Carbon (C-4): A signal in the downfield region, typically around 175-180 ppm.

-

C-2 and C-3: Signals for the pyrone ring carbons.

-

Oxygenated Aromatic Carbons: Signals for C-7, C-3', and other oxygen-bearing carbons.

-

Quaternary Carbons: Signals for C-4a, C-8a, and C-1'.

-

Aromatic CH Carbons: Signals corresponding to the protonated aromatic carbons.

-

Methoxy Carbons: Two signals in the range of 55-60 ppm.

Biological Activity: Anti-inflammatory Effects

Studies have indicated that 7,3'-Dimethoxyflavone possesses anti-inflammatory properties. The primary mechanism appears to be through the modulation of key inflammatory mediators.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

An in vivo study has evaluated the acute anti-inflammatory effect of 7,3'-Dimethoxyflavone using the carrageenan-induced hind paw edema model in rats[2]. This model is a standard for screening acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Wistar or Sprague-Dawley rats of either sex are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of 7,3'-Dimethoxyflavone).

-

Drug Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory action of 7,3'-Dimethoxyflavone has been linked to its ability to inhibit key enzymes and cytokines involved in the inflammatory cascade[2].

Potential Anti-inflammatory Signaling Pathway

Caption: Putative anti-inflammatory mechanism of 7,3'-Dimethoxyflavone.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Compound Treatment: Cells are pre-treated with various concentrations of 7,3'-Dimethoxyflavone for a specified time.

-

Inflammatory Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.

-

Analysis: The expression of COX-2 can be determined by Western blotting or RT-PCR. The production of prostaglandin E₂ (PGE₂), a product of COX-2 activity, can be measured in the cell supernatant by ELISA.

Experimental Protocol: In Vitro TNF-α and IL-1β Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with different concentrations of 7,3'-Dimethoxyflavone.

-

Inflammatory Stimulation: LPS is added to the wells to stimulate the production of TNF-α and IL-1β.

-

Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the levels of TNF-α and IL-1β are quantified using specific ELISA kits.

Potential Neuroprotective Effects

While direct studies on the neuroprotective effects of 7,3'-Dimethoxyflavone are limited in the available literature, other dimethoxyflavone isomers have shown promising neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate neuronal signaling pathways. Further research is warranted to specifically investigate the neuroprotective potential of 7,3'-Dimethoxyflavone.

Conclusion

7,3'-Dimethoxyflavone is a flavonoid with established anti-inflammatory properties, likely mediated through the inhibition of key inflammatory enzymes and cytokines. Its synthesis is achievable through standard organic chemistry methodologies. While its full spectroscopic and biological profile is still under investigation, the existing data suggests that 7,3'-Dimethoxyflavone is a promising candidate for further research in the development of novel anti-inflammatory and potentially neuroprotective agents.